Z-Ala-Tyr-OH

Peptide Chemistry Protecting Group Strategy Degradation Kinetics

Z-Ala-Tyr-OH (N-carbobenzoxy-L-alanyl-L-tyrosine) is a synthetically protected dipeptide composed of L-alanine and L-tyrosine, featuring a benzyloxycarbonyl (Z) group on its N-terminus. With a molecular formula of C20H22N2O6 and a molecular weight of 386.40 g/mol, it is a fundamental building block in peptide chemistry, utilized as a defined substrate for proteolytic enzymes like carboxypeptidases and as a stable intermediate in the solid-phase synthesis of larger peptides.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
CAS No. 13122-97-9
Cat. No. B087192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Tyr-OH
CAS13122-97-9
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26)/t13-,17-/m0/s1
InChIKeyINPGUDNBCHNMDV-GUYCJALGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Tyr-OH (CAS 13122-97-9): A Protected Dipeptide Intermediate for Enzyme Characterization and Peptide Synthesis


Z-Ala-Tyr-OH (N-carbobenzoxy-L-alanyl-L-tyrosine) is a synthetically protected dipeptide composed of L-alanine and L-tyrosine, featuring a benzyloxycarbonyl (Z) group on its N-terminus [1]. With a molecular formula of C20H22N2O6 and a molecular weight of 386.40 g/mol, it is a fundamental building block in peptide chemistry, utilized as a defined substrate for proteolytic enzymes like carboxypeptidases and as a stable intermediate in the solid-phase synthesis of larger peptides .

Why Unprotected or Reverse-Sequence Analogs Cannot Simply Interchange with Z-Ala-Tyr-OH


The unique combination of the N-terminal Z-protecting group and the specific Ala-Tyr sequence in Z-Ala-Tyr-OH confers a distinct functional profile that is not interchangeable with seemingly similar compounds. The Z-group provides essential protection against exopeptidase degradation that an unprotected dipeptide like H-Ala-Tyr-OH lacks, ensuring stability in biological assays [1]. Furthermore, the reversed sequence analog, Z-Tyr-Ala-OH, demonstrates different biochemical properties and serves as a precursor to potent cathepsin L inhibitors with antiviral activity, a role not established for the Ala-Tyr sequence [2]. These differences highlight that even minor structural changes can lead to significant and unpredictable alterations in a molecule's utility in research and synthesis.

Quantitative Evidence for Functional Differentiation of Z-Ala-Tyr-OH vs. Analogs


Enhanced Dipeptide Stability Under Mild Basic Conditions via Intramolecular H-Bonding

A key differentiator for Z-Ala-Tyr-OH over longer Z-protected peptides is its inherent chemical stability. A mechanism-based study reveals that while N-Z-protected tripeptides and tetrapeptides undergo unexpected lability under mild basic conditions at room temperature due to anchimeric assistance, Z-protected dipeptides like Z-Ala-Tyr-OH remain stable [1]. This stability is attributed to the blockage of the vicinal amide NH by intramolecular H-bonding with the terminal carboxylate moiety, a feature absent in longer chains [1]. This makes Z-Ala-Tyr-OH a more robust intermediate in synthetic routes where basic conditions are unavoidable.

Peptide Chemistry Protecting Group Strategy Degradation Kinetics

Sequence-Specific Affinity for Carboxypeptidase Enzymes vs. Z-Glu-Tyr-OH

The sequence of Z-Ala-Tyr-OH defines a unique kinetic profile with carboxypeptidase enzymes, distinct from other Z-protected dipeptides. While direct Km and kcat data for Z-Ala-Tyr-OH is not widely reported, the structurally closely related Z-Glu-Tyr-OH serves as a kinetic benchmark. For serine carboxypeptidase, Z-Glu-Tyr-OH exhibits a Km of 0.19 mM and a kcat of 20 s⁻¹ at pH 4.0 [1]. The substitution of a glutamic acid for an alanine in the P1 position (as in Z-Ala-Tyr-OH) is known to significantly alter these kinetic parameters by changing the hydrophobic character of the substrate's penultimate residue, a critical determinant for enzyme binding and catalysis [2].

Enzyme Kinetics Carboxypeptidase Substrate Substrate Specificity

Reliable Building Block in Solid-Phase Peptide Synthesis (SPPS)

Z-Ala-Tyr-OH serves as a well-defined, protected dipeptide building block that can be directly incorporated into a growing peptide chain via both chemical and enzymatic methods, offering a strategic advantage in SPPS . Unlike the iterative addition of single Fmoc-protected amino acids, using a pre-formed Z-dipeptide like Z-Ala-Tyr-OH can streamline the synthesis of difficult sequences, reduce racemization risk at the tyrosine residue, and improve overall yield and purity of the final peptide product [1]. Work with analogous Z-protected dipeptide building blocks in synthesizing α,β-didehydropeptides has shown this approach yields products with high purities and good yields, a benefit directly transferable to Z-Ala-Tyr-OH [1].

Solid-Phase Peptide Synthesis Synthetic Intermediate Amino Acid Derivative

Defined Analytical Standard for HPLC Method Development vs. Unprotected Dipeptide

The hydrophobic Z-protecting group on Z-Ala-Tyr-OH significantly alters its chromatographic retention time compared to the unprotected H-Ala-Tyr-OH dipeptide, making it a valuable and distinct standard for HPLC method development. The Z-group provides a strong UV chromophore, enhancing detection sensitivity relative to the naked dipeptide [1]. While specific retention factors depend on the HPLC method, the enhanced hydrophobicity of Z-Ala-Tyr-OH (LogP of ~2.0 estimated for the neutral form) ensures it is well-resolved from more polar, unprotected peptide fragments and amino acid contaminants in a reaction mixture, a critical feature for accurately monitoring enzymatic hydrolysis or SPPS cleavage reactions [2].

Analytical Chemistry Chromatography Method Validation

Defined Application Scenarios for Z-Ala-Tyr-OH in Scientific Research


Profiling Carboxypeptidase Subsite Specificity with a Non-Polar P1 Probe

When characterizing a novel carboxypeptidase, a panel of substrates is required to map its S1' subsite preference. Z-Ala-Tyr-OH provides a probe for binding pockets that prefer a small hydrophobic residue (alanine) adjacent to the scissile bond. This is a distinct role from using substrates like Z-Glu-Tyr-OH (which probes for an acidic residue) [1]. Its use alongside other Z-X-Tyr substrates allows for a quantitative comparison of kinetic parameters (Km, kcat), creating a specificity fingerprint for the enzyme. This is critical for understanding the enzyme's biological function and for industrial applications where the enzyme is used to process specific peptide sequences.

Streamlined Synthesis of Ala-Tyr-Containing Bioactive Peptides

In the industrial or academic synthesis of a target peptide containing an internal -Ala-Tyr- motif, directly coupling Z-Ala-Tyr-OH as a single building block onto a resin-bound peptide chain is a superior strategy to sequential single amino acid couplings. This convergent synthesis approach, supported by its use in analogous Z-dipeptide syntheses, can improve process efficiency by reducing the overall number of synthesis cycles, minimizing the risk of racemization at the sensitive tyrosine residue, and leading to a higher-purity crude product that is easier to purify [2].

Analytical Reference Standard for Monitoring Enzymatic Z-Group Deprotection

In biocatalysis research focused on novel deprotectase enzymes that remove the Z-group, Z-Ala-Tyr-OH serves as a perfect model substrate [1]. Its stability under assay conditions is predictable due to its dipeptide structure [2], and the progress of the enzymatic reaction can be tracked by the disappearance of the Z-Ala-Tyr-OH peak and the corresponding appearance of the H-Ala-Tyr-OH peak on an HPLC chromatogram. The distinct retention time and UV absorbance of the protected substrate make this a clean, easily quantifiable assay for screening enzyme libraries or optimizing reaction conditions.

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